Fascaplysin

Catalog No.
S749677
CAS No.
114719-57-2
M.F
C18H11N2O+
M. Wt
271.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fascaplysin

CAS Number

114719-57-2

Product Name

Fascaplysin

IUPAC Name

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one

Molecular Formula

C18H11N2O+

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1

InChI Key

WYQIPCUPNMRAKP-UHFFFAOYSA-O

SMILES

Array

Synonyms

fascaplisine, fascaplysin, fascaplysine

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]

The exact mass of the compound Fascaplysin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622398. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-tumor properties:

Fascaplysin exhibits promising anti-tumor properties in various cancer cell lines, including those of ovarian, cervical, glioblastoma, and prostate cancers. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including:

  • Activation of the extrinsic and intrinsic apoptotic pathways: Fascaplysin triggers the death receptor and mitochondrial pathways, leading to the dismantling of cancer cells [].
  • Inhibition of cell proliferation: Fascaplysin hinders the uncontrolled growth of cancer cells by targeting specific proteins involved in cell cycle progression [].
  • Anti-angiogenic effects: Fascaplysin may also impede the formation of new blood vessels that nourish tumors, potentially hindering their growth and spread [].

These findings suggest that fascaplysin could be a valuable candidate for developing novel anti-cancer drugs. However, further research is needed to optimize its efficacy and address potential concerns regarding its toxicity in healthy cells [].

Other potential applications:

While the anti-tumor properties of fascaplysin are most explored, research also suggests its potential in other areas:

  • Antibacterial activity: Studies have shown that fascaplysin exhibits antibacterial properties against various bacterial strains, suggesting its potential use in developing new antibiotics [].
  • Anti-malarial activity: Fascaplysin has shown promising activity against the parasite responsible for malaria, warranting further investigation for its potential as an anti-malarial treatment [].

Fascaplysin is a planar pentacyclic alkaloid first isolated from the marine sponge Fascaplysinopsis Bergquist. Its chemical structure is characterized by a 12H-pyrido[1–2-a:3,4-b′]diindole ring system, which contributes to its distinctive red pigmentation. This planar configuration allows fascaplysin to intercalate into DNA, a property that has implications for its biological activity and potential therapeutic applications .

Fascaplysin exhibits a broad range of biological activities, including:

  • Antiproliferative: Fascaplysin can inhibit the growth and proliferation of various cancer cell lines []. Studies suggest it induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms [, ].
  • Antimicrobial: Fascaplysin demonstrates activity against bacteria, fungi, viruses, and even malaria parasites [].
  • Anti-angiogenic: It can hinder the formation of new blood vessels, potentially starving tumors of nutrients [].
  • Cyclin-dependent kinase 4 (CDK4): Fascaplysin inhibits CDK4, a protein involved in cell cycle progression, leading to cancer cell death [].
  • DNA: Unfortunately, Fascaplysin can also interact with DNA, potentially limiting its therapeutic application due to unwanted side effects [].
. A notable method involves the reaction of 5 with 2-chloroacetophenone under optimal conditions, yielding intermediate products that are further heated to produce fascaplysin . The synthesis often employs techniques such as the Minisci reaction, which facilitates homolytic benzoylation of β-carboline derivatives leading to the final product .

Fascaplysin exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antitumor Activity: Fascaplysin has shown effectiveness in inducing apoptosis in cancer cells by activating pathways associated with tumor necrosis factor .
  • Antibacterial Properties: It demonstrates significant antimicrobial effects against various bacterial strains .
  • Anti-Plasmodium Effects: Fascaplysin has been reported to inhibit the growth of Plasmodium species, indicating potential as an antimalarial agent .

The compound's ability to sensitize cancer cells to other therapeutic agents further enhances its appeal for cancer treatment .

Fascaplysin's applications primarily lie in pharmaceuticals due to its potent biological activities. It is being explored for:

  • Cancer Treatment: As an anticancer agent due to its ability to induce apoptosis in malignant cells.
  • Antimicrobial Agents: Its antibacterial properties make it a candidate for developing new antibiotics.
  • Research Tools: Used in studies investigating apoptosis and cell signaling pathways.

Fascaplysin interacts with various cellular components, particularly DNA. Its planar structure allows it to intercalate between base pairs, which can lead to alterations in DNA function and integrity. Studies indicate that this interaction may contribute to its cytotoxic effects on cancer cells by disrupting normal cellular processes .

Several compounds share structural or functional similarities with fascaplysin. Here are some notable examples:

Compound NameStructure TypeKey ActivitiesUnique Features
Homofascaplysin CAlkaloidAntitumorStructural derivative of fascaplysin
Harmineβ-CarbolineAntidepressantDifferent pharmacological profile
VincristineAlkaloid (from periwinkle)AnticancerWell-established clinical use
CamptothecinIndole alkaloidAnticancerInhibits topoisomerase I

Fascaplysin's uniqueness lies in its specific intercalation properties and the resultant biological activities that differentiate it from these similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

271.087137979 Da

Monoisotopic Mass

271.087137979 Da

Heavy Atom Count

21

Appearance

Assay:≥95%A crystalline solid

Wikipedia

Fascaplysin

Dates

Last modified: 08-15-2023

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